molecular formula C26H35NO3Si B8100359 (R)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate

(R)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B8100359
M. Wt: 437.6 g/mol
InChI Key: HPYFMUNEWANYBZ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound that features a pyrrole ring, a tert-butyl group, and a tert-butyldiphenylsilyl-protected hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps, including the protection of hydroxyl groups and the formation of the pyrrole ring. One common method involves the use of tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dimethylformamide (DMF) to protect the hydroxyl group . The reaction is carried out under an inert atmosphere, such as argon, and the progress is monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with methanol, and the product is purified by silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and fluoride sources like tetra-n-butylammonium fluoride for deprotection of the silyl group .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl group allows for selective reactions at other sites on the molecule .

Biology and Medicine

In biology and medicine, this compound could be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its unique structure may allow for the design of molecules with high specificity and potency.

Industry

In industry, the compound could be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group provides steric protection, allowing for selective reactions at other sites. The pyrrole ring can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to its combination of a pyrrole ring and a tert-butyldiphenylsilyl-protected hydroxyl group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,3-dihydropyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO3Si/c1-25(2,3)30-24(28)27-19-13-14-21(27)20-29-31(26(4,5)6,22-15-9-7-10-16-22)23-17-11-8-12-18-23/h7-13,15-19,21H,14,20H2,1-6H3/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYFMUNEWANYBZ-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CCC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC[C@@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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